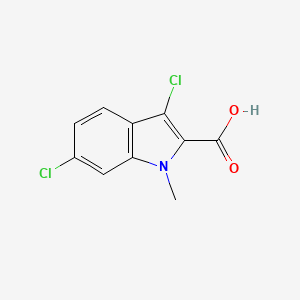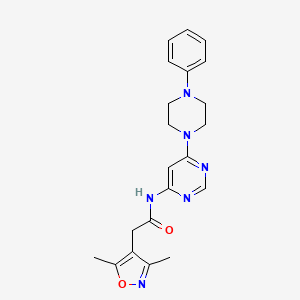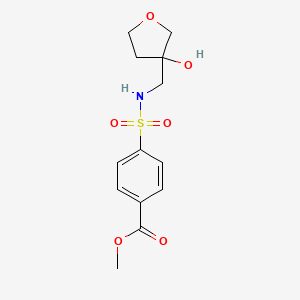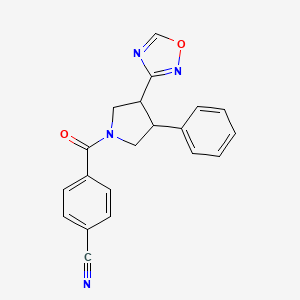![molecular formula C20H20N4O2 B2768603 2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941997-02-0](/img/structure/B2768603.png)
2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
科学的研究の応用
Synthesis and Antiviral Activity
- The compound 2-(2-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, as part of the imidazo[1,2-a]-s-triazine nucleosides family, has been synthesized and tested for its antiviral activity. These compounds have shown moderate activity against rhinoviruses at non-toxic dosage levels, suggesting potential applications in antiviral therapies (Kim et al., 1978).
Pharmacological Activity and Inhibition of Phosphodiesterase
- This compound has been studied as part of a series of pyrazolo[1,5-a]-1,3,5-triazines, which have been identified as potent inhibitors of phosphodiesterase type 4. These compounds demonstrate significant isoenzyme selectivity and potential for biological applications, particularly in inhibiting TNFalpha release from human mononuclear cells (Raboisson et al., 2003).
Applications in Supramolecular Chemistry
- Glycolurils and their analogues, which include derivatives of imidazo[1,2,4]triazine, have found extensive applications in various scientific and technological fields. They are used as building blocks in supramolecular chemistry due to their unique structural and functional properties (Kravchenko et al., 2018).
Synthesis and Applications in Heterocyclic Chemistry
- The compound is part of a group of heterocyclic compounds, specifically dihydroimidazole and 3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazins. These compounds have been synthesized and evaluated for their antibacterial properties, showing a high inhibitory effect against a broad spectrum of bacteria (Soliman et al., 2012).
Inhibition of Respiratory Viruses
- Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, related to the chemical structure , have been synthesized and examined for their effects on ortho- and paramyxoviruses. Specific compounds within this group have shown inhibitory effects against influenza A and respiratory syncytial viruses at significantly lower concentrations compared to cytotoxic levels (Golankiewicz et al., 1995).
Chemiluminescence in Liquid Chromatography
- Compounds within the triazine family, including imidazo[1,2,4]triazines, have been utilized as chemiluminescence derivatization reagents for primary and secondary amines in liquid chromatography. These compounds have shown high sensitivity and selectivity in this application (Ishida et al., 1995).
Potential Anticonvulsant Activity
- The imidazo[1,2,4]triazine class has been explored for its potential anticonvulsant properties. Certain analogues have demonstrated potent activity against electroshock-induced seizures, although issues such as emesis have limited further development in some cases (Kelley et al., 1995).
Inhibition of Tyrosinase Enzyme
- Phthalimide-1,2,3-triazole hybrid compounds, related to the imidazo[1,2,4]triazine framework, have been synthesized and evaluated for their inhibitory activity against the tyrosinase enzyme. This points to potential applications in fields such as dermatology and cosmetic science (Tehrani et al., 2019).
作用機序
The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
特性
IUPAC Name |
8-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-7-9-17(10-8-14)22-11-12-23-18(25)19(26)24(21-20(22)23)13-16-6-4-3-5-15(16)2/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYREPLHYDYWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2768520.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)
![Benzo[d][1,3]dioxol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2768523.png)


![N-(2-chlorophenyl)-3-(3-methyl-4-pyrrolidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2768528.png)

![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)

![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)
![1-Phenyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2768538.png)
![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)
